Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-
Overview
Description
Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, also known as Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro-, is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Substrate Directed C-H Activation : A method for synthesizing a wide range of benzo[c]cinnolines through sequential C-C and C-N bond formation via oxidative C-H functionalization has been developed. This strategy utilizes Pd(OAc)2/AgOAc for C-arylation followed by oxidative N-arylation in the presence of PhI/oxone, offering a novel approach to generate benzo[c]cinnoline libraries with diverse substitution patterns (B. Reddy et al., 2015).
Novel Synthetic Process : A novel process for synthesizing the framework of benzo[c]cinnoline involves a partial reduction of nitro groups and cyclization, yielding high yields of benzo[c]cinnoline or its N-oxide. This method showcases the use of alcohol as solvent and alkoxide as the base for benzo[c]cinnoline synthesis, with water and sodium hydroxide for the N-oxide variant (H. Bjørsvik et al., 2004).
Electrochemical Behavior : Research on the electrochemical behavior of benzo[c]cinnoline-N-oxide at a mercury electrode revealed discrete reduction waves in acidic media, providing insight into the electron transfer processes and proposing a mechanism for the electrode reaction (Z. Durmus et al., 2000).
Biological Applications
Antimicrobial Properties : N-Oxide derivatives based on tricyclic indeno[2,1‐c]pyridazine and benzo[f]cinnoline systems were synthesized and tested for antimicrobial activity, revealing moderate activity against Gram-positive bacteria. The 9-nitro-benzo[f]cinnoline N-oxide showed significant activity against Trichomonas vaginalis, highlighting the potential for therapeutic applications (E. Gavini et al., 2000).
Therapeutic Potential : A comprehensive review on the therapeutic potential of cinnoline core compounds over the last 65 years highlighted their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic effects. This review emphasizes the bioactivity and synthetic exploration of cinnoline derivatives in pharmaceutical research (R. Tonk et al., 2019).
Properties
IUPAC Name |
5,6-dihydro-2H-benzo[h]cinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-13-11/h1-4,7H,5-6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSJGLOZIUGZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NN=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180476 | |
Record name | Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665780 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25823-49-8 | |
Record name | 5,6-Dihydrobenzo[h]cinnolin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25823-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025823498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(h)cinnolin-3(2H)-one, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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